

# A Meta-Analysis of Clinical Trial Data for Taladegib: A Comparative Guide

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## Compound of Interest

Compound Name: Taladegib

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This guide provides a comprehensive meta-analysis of clinical trial data for **Taladegib**, a novel smoothened (SMO) antagonist, and compares its performance against established and alternative therapies for Idiopathic Pulmonary Fibrosis (IPF) and advanced solid tumors with specific genetic mutations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and mechanistic data to inform future research and clinical development strategies.

## Taladegib in Idiopathic Pulmonary Fibrosis (IPF)

**Taladegib** (ENV-101) is an orally administered small molecule that inhibits the Hedgehog signaling pathway, which is implicated in the pathogenesis of IPF.<sup>[1]</sup> The dysregulation of this pathway is believed to contribute to the fibrotic process in the lungs.<sup>[2]</sup>

## Comparative Efficacy in IPF

The current standard of care for IPF includes the anti-fibrotic agents pirfenidone and nintedanib, which have been shown to slow the rate of disease progression.<sup>[3][4]</sup> A recent Phase 2a clinical trial (NCT04968574) has evaluated the efficacy of **Taladegib** in patients with IPF.<sup>[5][6]</sup> The following table summarizes the key efficacy findings from this trial in comparison to pivotal trials of pirfenidone (ASCEND) and nintedanib (INPULSIS).

Efficacy Endpoint	Taladegib (Phase 2a, NCT04968574) [2]	Pirfenidone (ASCEND/CAPACITY Pooled)[7][8]	Nintedanib (INPULSIS Pooled) [9][10]
Primary Endpoint	Change from baseline in Forced Vital Capacity (FVC)	Change from baseline in percent predicted FVC	Annual rate of decline in FVC
Result	Mean change from baseline in % predicted FVC of +1.9% vs. -1.3% for placebo (p=0.035)	Reduced proportion of patients with ≥10% FVC decline or death by 43.8% vs. placebo	Reduced annual rate of FVC decline by ~50% vs. placebo
Other Key Findings	Significant improvement in Total Lung Capacity (TLC) by HRCT (257.0 mL difference vs. placebo, p=0.0040)[2]	Reduced decline in 6-minute walk distance (6MWD)[11]	Reduced risk of acute exacerbations[10]

## Comparative Safety in IPF

The safety profile of **Taladegib** has been characterized in its Phase 2a trial. The table below compares the most common adverse events observed with **Taladegib** to those of pirfenidone and nintedanib.

Adverse Event	Taladegib (Phase 2a, NCT04968574) [2]	Pirfenidone (ASCEND)[11]	Nintedanib (INPULSIS Pooled) [12]
Most Common AEs	Dysgeusia (57%), Muscle spasms (57%), Alopecia (52%)	Nausea, Rash, Diarrhea	Diarrhea, Nausea, Vomiting
Serious AEs	No treatment-related serious adverse events reported	19.8% in the pirfenidone group vs. 24.9% in the placebo group	Similar rates between nintedanib and placebo groups
Discontinuation due to AEs	Not specified in detail	14.4%	3.6 events per 100 patient exposure-years for diarrhea

## Experimental Protocol: Taladegib in IPF (NCT04968574)

This was a randomized, double-blind, placebo-controlled, multicenter Phase 2a trial.[2]

- Patient Population: Patients with a confirmed diagnosis of IPF, aged 40 years or older.[2]
- Intervention: Oral **Taladegib** (200 mg) or placebo once daily for 12 weeks.[2][8]
- Primary Outcome Measures: Safety and tolerability, and the change from baseline in Forced Vital Capacity (FVC).[2]
- Secondary Outcome Measures: Changes in lung function and shortness of breath.[8]

## Taladegib in Advanced Solid Tumors

**Taladegib**'s mechanism of action as a Hedgehog pathway inhibitor also makes it a candidate for treating cancers with aberrant Hedgehog signaling, particularly those with mutations in the Patched-1 (PTCH1) gene.[13] The Hedgehog pathway is a critical regulator of cell growth and differentiation, and its inappropriate activation can drive tumorigenesis.[14]

## Comparative Efficacy in Advanced Solid Tumors (Hedgehog Pathway-Driven)

**Taladegib** is being investigated in a Phase 2 trial (NCT05199584) for advanced solid tumors with PTCH1 loss-of-function mutations.<sup>[13]</sup> For comparison, we look at the efficacy of other FDA-approved Hedgehog inhibitors, vismodegib and sonidegib, in advanced basal cell carcinoma (BCC), a cancer type frequently driven by PTCH1 mutations.<sup>[1][15]</sup>

Efficacy Endpoint	Taladegib (Phase 2, NCT05199584)	Vismodegib (ERIVANCE) <sup>[16][17]</sup>	Sonidegib (BOLT) <sup>[18][19]</sup>
Primary Endpoint	Objective Response Rate (ORR)	Objective Response Rate (ORR)	Objective Response Rate (ORR)
Result	Data not yet mature	mBCC: 33.3% laBCC: 47.6%	mBCC: 8% (200mg) laBCC: 56% (200mg)
Other Key Findings	To be determined	Median duration of response (DOR) in laBCC of 9.5 months	Sustained tumor responses with longer follow-up

mBCC: metastatic Basal Cell Carcinoma; laBCC: locally advanced Basal Cell Carcinoma

## Comparative Safety in Advanced Solid Tumors

The safety profiles of Hedgehog pathway inhibitors are generally similar, characterized by on-target effects.

Adverse Event	Taladegib (Phase 1, Advanced Solid Tumors)[20]	Vismodegib (ERIVANCE)[21]	Sonidegib (BOLT) [22]
Most Common AEs	Dysgeusia (68.4%), Decreased appetite (63.2%), Nausea (47.4%), Fatigue (47.4%)	Muscle spasms, Alopecia, Dysgeusia, Weight decrease, Fatigue	Muscle spasms, Alopecia, Dysgeusia
Serious AEs	Not specified in detail	31% of patients	Grade 3/4 AEs less frequent with 200mg vs 800mg dose
Discontinuation due to AEs	Not specified in detail	Not specified in detail	Less frequent with 200mg vs 800mg dose

## Experimental Protocol: Taladegib in Advanced Solid Tumors (NCT05199584)

This is an open-label, multicenter, 2-stage design Phase 2 trial.[13]

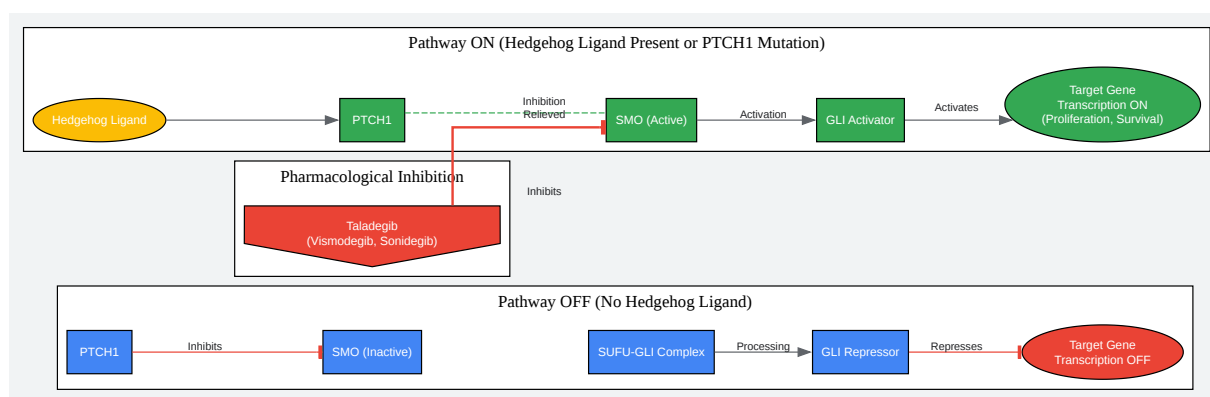
- Patient Population: Patients with refractory advanced solid tumors characterized by loss-of-function mutations in the PTCH1 gene.[13]
- Intervention: Oral **Taladegib** at two different dose levels.[13]
- Primary Outcome Measure: Objective Response Rate (ORR).[13]
- Secondary Outcome Measures: Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[13]

## Signaling Pathway and Experimental Workflow

### Hedgehog Signaling Pathway

**Taladegib** and its comparators, vismodegib and sonidegib, all target the Smoothened (SMO) protein within the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the

Patched (PTCH) receptor inhibits SMO. When Hedgehog binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors, leading to the expression of target genes involved in cell proliferation and survival. In cancers with PTCH1 mutations, the inhibitory effect on SMO is lost, leading to constitutive activation of the pathway. **Taladegib** directly binds to and inhibits SMO, thereby blocking this aberrant signaling.<sup>[14][23][24]</sup>

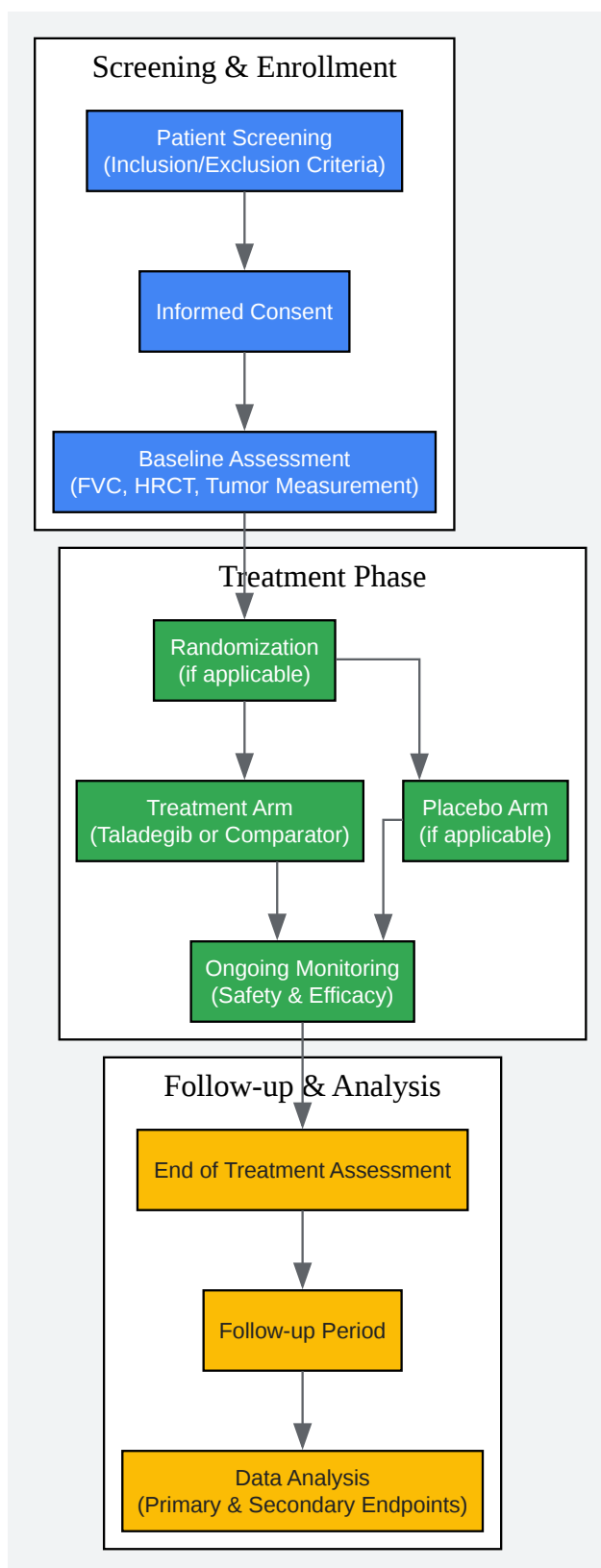


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Caption: The Hedgehog signaling pathway and the mechanism of action of SMO inhibitors like **Taladegib**.

## Clinical Trial Workflow

The general workflow for the clinical trials discussed in this guide follows a standard pattern of patient screening, enrollment, treatment, and follow-up.



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Caption: A generalized workflow for the clinical trials of **Taladegib** and its comparators.

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- To cite this document: BenchChem. [A Meta-Analysis of Clinical Trial Data for Taladegib: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560078#meta-analysis-of-clinical-trial-data-for-taladegib]

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